Dipotassium carboxyatractyloside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

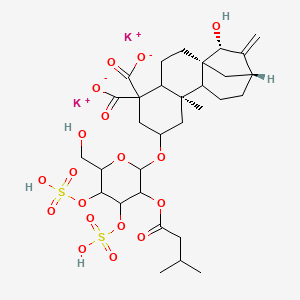

Dipotassium carboxyatractyloside, also known as this compound, is a useful research compound. Its molecular formula is C31H44K2O18S2 and its molecular weight is 847 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mitochondrial Function Studies

Dipotassium carboxyatractyloside is primarily utilized to investigate mitochondrial function, particularly in studies related to energy metabolism. It inhibits the transport of ADP and ATP across the mitochondrial inner membrane, thus affecting ATP synthesis and respiration rates.

- Case Study: Mitochondrial Uncoupling

In a study examining brown-fat mitochondria, carboxyatractyloside was used to assess its effects on fatty-acid-induced uncoupling. The results indicated that while carboxyatractyloside inhibited respiration in UCP1 knockout mice, it had minimal effects in liver mitochondria, highlighting its specificity towards brown-fat mitochondria where uncoupling protein 1 is active .

Toxicity Studies

The toxicity of this compound has been well-documented, primarily due to its role as an inhibitor of mitochondrial ADP/ATP carriers. This property makes it a valuable tool for studying mitochondrial dysfunction and related pathologies.

- Case Study: Cytotoxicity Mechanisms

Research has demonstrated that exposure to this compound leads to decreased ATP production and increased reactive oxygen species (ROS) levels in C2C12 myoblasts. This suggests a mechanism of cytotoxicity linked to mitochondrial dysfunction, which could have implications for understanding muscle-related diseases .

Drug Development

This compound's ability to inhibit mitochondrial transport mechanisms positions it as a potential candidate in drug development, particularly for conditions related to obesity and metabolic disorders.

- Research Insight

Studies have explored the off-target effects of various compounds that inhibit ANT, including this compound. These investigations are crucial for developing safer therapeutic agents that minimize mitochondrial toxicity while targeting specific pathways involved in obesity and metabolic syndromes .

Biochemical Assays

This compound is also employed in biochemical assays aimed at quantifying the activity of ANT and understanding its role in cellular metabolism.

- Methodological Advances

A validated method for quantifying atractyloside and carboxyatractyloside in biological samples has been developed using high-performance liquid chromatography (HPLC). This technique facilitates the assessment of these compounds' concentrations in blood and urine, enhancing our understanding of their pharmacokinetics and dynamics .

Data Summary Table

Properties

CAS No. |

35988-26-2 |

|---|---|

Molecular Formula |

C31H44K2O18S2 |

Molecular Weight |

847 g/mol |

IUPAC Name |

dipotassium;(1S,9R,13R,15R)-15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate |

InChI |

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16-,17?,18?,19?,20?,22?,23?,24?,25-,26?,29-,30+;;/m1../s1 |

InChI Key |

FPJGZZYAZUKPAD-NBKMCPERSA-L |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+] |

Isomeric SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2C[C@@]3(C4CC[C@@H]5C[C@]4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])[C@@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+] |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+] |

Key on ui other cas no. |

33286-30-5 |

Synonyms |

carboxyatractylate carboxyatractyloside dipotassium carboxyatractyloside gummiferin kaur-16-ene-18,19-dioic acid, 15-hydroxy-2-((2-o-(3-methyl-1-oxobutyl)-3,4-di-o-sulfo-beta-D-glucopyranosyl)oxy)-, dipotassium salt, (2beta,15alpha)- potassium carboxyatractyloside |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.